molecular formula C21H23N3O3S2 B11337730 N-tert-butyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

N-tert-butyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

Cat. No.: B11337730
M. Wt: 429.6 g/mol
InChI Key: OLCXEZLJICKCAV-UHFFFAOYSA-N
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Description

2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-TERT-BUTYLACETAMIDE is a complex organic compound that features an imidazole ring substituted with benzenesulfonyl and phenyl groups

Properties

Molecular Formula

C21H23N3O3S2

Molecular Weight

429.6 g/mol

IUPAC Name

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-tert-butylacetamide

InChI

InChI=1S/C21H23N3O3S2/c1-21(2,3)24-17(25)14-28-19-20(29(26,27)16-12-8-5-9-13-16)23-18(22-19)15-10-6-4-7-11-15/h4-13H,14H2,1-3H3,(H,22,23)(H,24,25)

InChI Key

OLCXEZLJICKCAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CSC1=C(NC(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-TERT-BUTYLACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole core, followed by the introduction of the benzenesulfonyl and phenyl groups. The final step involves the attachment of the N-tert-butylacetamide moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-TERT-BUTYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-TERT-BUTYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-TERT-BUTYLACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl and phenyl groups can facilitate binding to specific sites, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-METHYLACETAMIDE: Similar structure but with a methyl group instead of tert-butyl.

    2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-ETHYLACETAMIDE: Similar structure but with an ethyl group instead of tert-butyl.

Uniqueness

The uniqueness of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-TERT-BUTYLACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The tert-butyl group, in particular, can influence the compound’s steric and electronic characteristics, affecting its reactivity and interactions with other molecules.

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